Methyl 4-amino-3-(butylamino)benzoate

Vue d'ensemble

Description

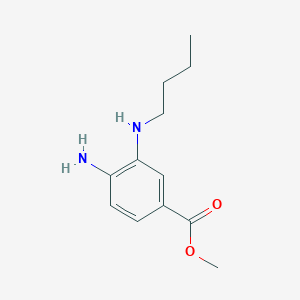

Methyl 4-amino-3-(butylamino)benzoate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of benzoic acid and is characterized by the presence of both amino and butylamino groups attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(butylamino)benzoate typically involves the following steps:

Nitration: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a palladium catalyst.

Alkylation: The amino group is alkylated with butylamine to introduce the butylamino group.

Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated esterification processes enhances the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-3-(butylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Methyl 4-amino-3-(butylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein binding.

Industry: The compound is used in the production of dyes and pigments.

Mécanisme D'action

The mechanism of action of Methyl 4-amino-3-(butylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways and affecting cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-amino-3-methylbenzoate

- Methyl 4-amino-3-ethylbenzoate

- Methyl 4-amino-3-propylbenzoate

Uniqueness

Methyl 4-amino-3-(butylamino)benzoate is unique due to the presence of both amino and butylamino groups, which confer distinct chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these functional groups .

Activité Biologique

Methyl 4-amino-3-(butylamino)benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a butylamino group attached to a benzoate moiety. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. Notably, the compound has been studied for its potential as a local anesthetic, exhibiting properties that may allow it to block nerve conduction effectively.

Local Anesthetic Properties

Research indicates that this compound exhibits significant local anesthetic activity. Comparative studies have shown that it may be more effective than traditional agents while maintaining lower toxicity levels. In a study evaluating various benzoate derivatives, this compound demonstrated promising results in terms of surface anesthesia and infiltration anesthesia efficacy.

Antimicrobial and Anticancer Activities

In addition to its anesthetic properties, this compound has also been investigated for antimicrobial and anticancer activities. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cell lines.

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key characteristics and biological activities of related compounds:

| Compound Name | Local Anesthetic Activity | Antimicrobial Activity | Unique Aspects |

|---|---|---|---|

| This compound | High | Moderate | Lower toxicity compared to traditional anesthetics |

| Tetracaine | High | Low | Established clinical use |

| Pramocaine | Moderate | Moderate | Lower toxicity compared to traditional agents |

| Methyl 4-amino-3-methylbenzoate | Moderate | High | Less sterically hindered than butyl variant |

Case Studies

- Local Anesthetic Efficacy : In a study comparing various benzoate derivatives, this compound was found to provide effective local anesthesia with a lower incidence of side effects compared to tetracaine and pramocaine. The study utilized surface anesthesia tests on animal models, demonstrating significant pain relief at lower doses .

- Anticancer Activity : A separate investigation into the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in several cancer cell lines. The IC50 values were comparable to those of established chemotherapeutics, indicating potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

methyl 4-amino-3-(butylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOVLCJDICCMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.